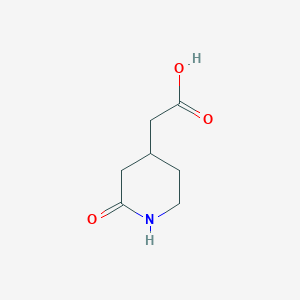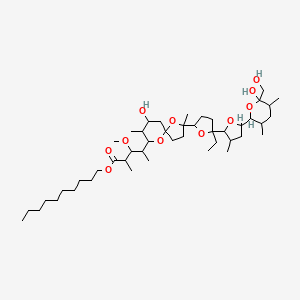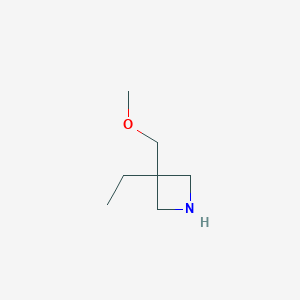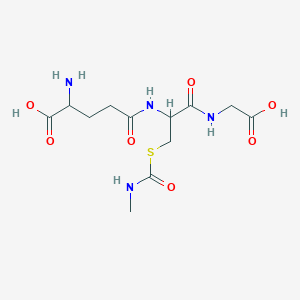
2-(2-Oxopiperidin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxopiperidin-4-yl)acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxopiperidin-4-yl)acetic acid can be achieved through various synthetic routes. One common method involves the catalytic coupling reaction followed by hydrolysis to remove protecting groups. This method is advantageous due to its short steps, high conversion rate, and yield, making it suitable for large-scale production .
Industrial Production Methods: Industrial production of this compound typically involves the use of cost-effective raw materials and mild operation conditions to ensure high safety and efficiency. The process often includes steps such as hydrogenation, cyclization, and amination to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Oxopiperidin-4-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trifluoroacetic acid, quinoline organocatalysts, and other specific catalysts that facilitate the formation of enantiomerically enriched products .
Major Products Formed: The major products formed from the reactions of this compound include substituted piperidines, spiropiperidines, and condensed piperidines. These products have significant applications in the pharmaceutical industry .
Wissenschaftliche Forschungsanwendungen
2-(2-Oxopiperidin-4-yl)acetic acid has a wide range of scientific research applications. It is used in the synthesis of biologically active piperidines, which are crucial in drug discovery and development. The compound’s derivatives exhibit various pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, and anti-inflammatory properties .
In the field of chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. In biology, it is used to study the interactions between piperidine derivatives and biological targets. In medicine, the compound’s derivatives are explored for their potential therapeutic applications .
Wirkmechanismus
The mechanism of action of 2-(2-Oxopiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s derivatives can bind to DNA via intercalation, leading to various biological effects. The exact mechanism may vary depending on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
2-(2-Oxopiperidin-4-yl)acetic acid can be compared with other piperidine derivatives, such as 2,6-dioxopiperidine-3-yl acetic acid and 2-oxo-1,2,3,4-tetrahydropyridine. These compounds share similar structural features but differ in their specific functional groups and biological activities .
List of Similar Compounds:- 2,6-Dioxopiperidine-3-yl acetic acid
- 2-Oxo-1,2,3,4-tetrahydropyridine
- Substituted piperidines
- Spiropiperidines
- Condensed piperidines
These compounds highlight the diversity and versatility of piperidine derivatives in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
2-(2-oxopiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C7H11NO3/c9-6-3-5(1-2-8-6)4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
JKWPNKFDMAYROG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)CC1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B12285946.png)

![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)
![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)
![3,4,5-trihydroxy-6-[6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12285970.png)

![(13-acetyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) tetradecanoate](/img/structure/B12285978.png)
![2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)


